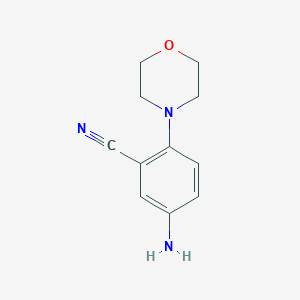

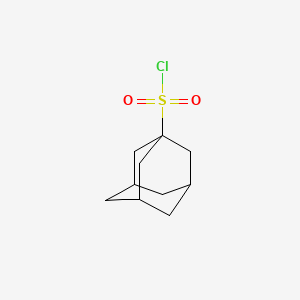

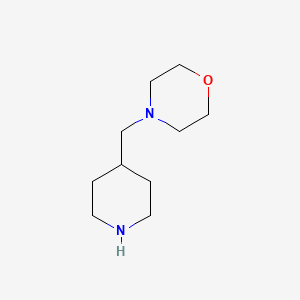

![molecular formula C8H9N5O2 B1281486 5-氨基-1,3-二甲基-1H,2H,3H,4H-[1,3]二氮杂[4,5-d]嘧啶-2,4-二酮 CAS No. 70371-55-0](/img/structure/B1281486.png)

5-氨基-1,3-二甲基-1H,2H,3H,4H-[1,3]二氮杂[4,5-d]嘧啶-2,4-二酮

描述

The compound 5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities.

Synthesis Analysis

The synthesis of related pyrimido[4,5-d]pyrimidine derivatives has been achieved through the reactions of 6-[(dimethylamino)methylene]aminouracil with various heterocumulenes such as aryl isocyanates and isothiocyanates. This process results in the formation of novel pyrimido[4,5-d]pyrimidines in excellent yields after the elimination of dimethylamine from the cycloadducts and subsequent tautomerisation. The synthesis is performed under thermal conditions, providing a direct and convenient method for obtaining these derivatives .

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical behavior of 5-amino derivatives of pyrrolopyrimidines has been studied, showing that their oxidation leads to the formation of tetrazenes and products of deamination. The outcome of these reactions is influenced by the type of oxidizing agent and the reaction conditions. These findings suggest that the 5-amino group in pyrimidine derivatives is reactive and can undergo various chemical transformations .

Physical and Chemical Properties Analysis

科学研究应用

嘧啶并[4,5-d]嘧啶酮的合成: Hamama 等人 (2012) 的一项研究讨论了嘧啶并[4,5-d]嘧啶酮的合成,其中 6-氨基-1,3-二甲基嘧啶-2,4(1H,3H)-二酮与伯芳香胺或杂环胺和甲醛或芳香族(杂环)醛反应形成这些化合物。

嘧啶并[4,5-b]氮杂菲衍生物的形成: Inazumi 等人 (1994) 的工作展示了通过分子内烯反应从 6-(alk-2-enylamino)-1,3-二甲基-5-[(取代亚氨基)甲基]嘧啶-2,4(1H,3H)-二酮形成嘧啶并[4,5-b]氮杂菲衍生物。

稠合嘧啶的区域选择性胺化: Gulevskaya 等人 (1994) 发现 1,3-二甲基嘧啶并[4,5-d]嘧啶-2, 4-(1H,3H)二酮在液氨中与烷基酰胺反应,生成 7-氨基衍生物,说明了稠合嘧啶的区域选择性胺化案例 (Gulevskaya 等人,1994)。

吡啶并[2,3-d]嘧啶的合成: Su 和 Watanabe (1982) 的研究展示了由 5-氰基-1,3-二甲基尿嘧啶和酮类合成吡啶并[2,3-d]嘧啶,进一步扩大了嘧啶类化合物的范围。

嘧啶并[4,5-b][1,4]二氮杂菲的制备: Taghavi-Moghadam 等人 (1999) 的一项研究描述了一种简便的程序,可由 6-氨基-5-芳基亚氨基-1,3-二甲基尿嘧啶和三乙基邻乙酸酯制备嘧啶并[4,5-b][1,4]二氮杂菲。

吡啶-嘧啶的合成: Rahmani 等人 (2018) 报告了一种由负载在功能化纳米二氧化硅上的离子液体催化的吡啶-嘧啶的有效合成 (Rahmani 等人,2018)。

属性

IUPAC Name |

5-amino-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c1-12-6-4(5(9)10-3-11-6)7(14)13(2)8(12)15/h3H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHLHHGAZAMWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2C(=O)N(C1=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500219 | |

| Record name | 5-Amino-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione | |

CAS RN |

70371-55-0 | |

| Record name | 5-Amino-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

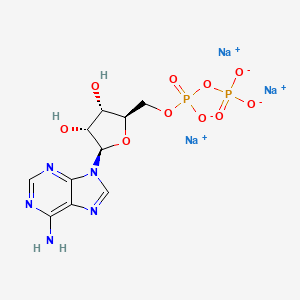

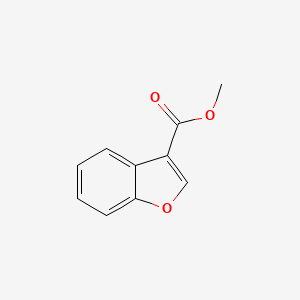

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)

![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)